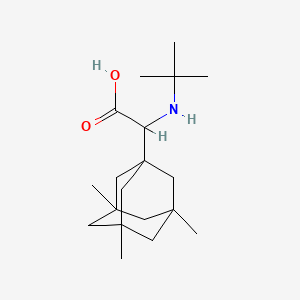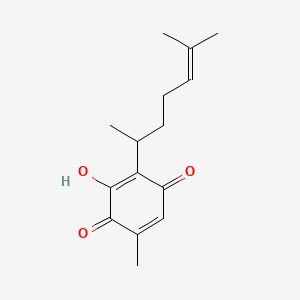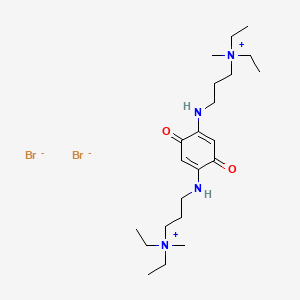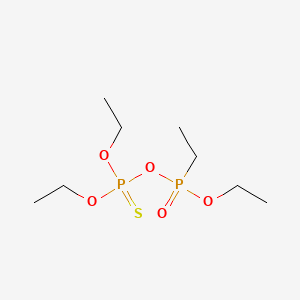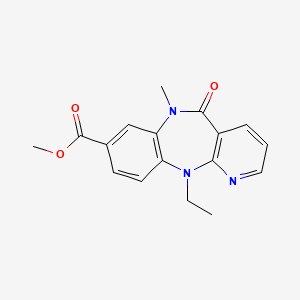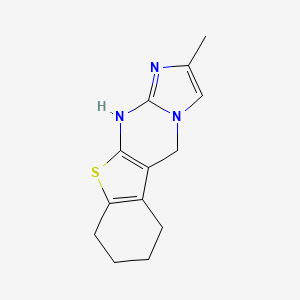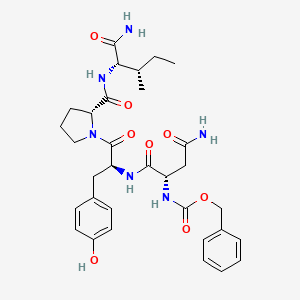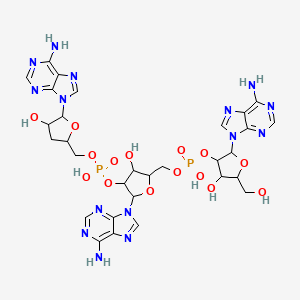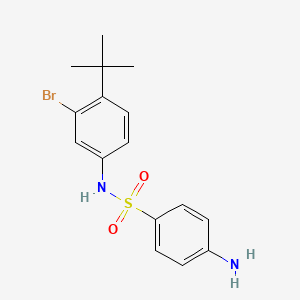
Benzenesulfonamide, 4-amino-N-(3-bromo-4-(1,1-dimethylethyl)phenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonamide, 4-amino-N-(3-bromo-4-(1,1-dimethylethyl)phenyl)- is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This specific compound features a benzenesulfonamide core with an amino group at the 4-position and a substituted phenyl group containing a bromine atom and a tert-butyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, 4-amino-N-(3-bromo-4-(1,1-dimethylethyl)phenyl)- typically involves multiple steps:
Nitration of Benzene: Benzene is nitrated to form nitrobenzene using a mixture of concentrated sulfuric acid and nitric acid.
Reduction of Nitrobenzene: Nitrobenzene is reduced to aniline using a reducing agent such as iron and hydrochloric acid.
Sulfonation of Aniline: Aniline is sulfonated to form 4-aminobenzenesulfonamide using sulfuric acid.
Bromination and Alkylation: The 4-aminobenzenesulfonamide is then reacted with 3-bromo-4-(1,1-dimethylethyl)benzene under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The sulfonamide group can be reduced to form sulfinamide or sulfenamide derivatives.
Substitution: The bromine atom can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Sodium hydroxide or other strong nucleophiles under appropriate conditions.
Major Products Formed
Oxidation: Nitrobenzenesulfonamide derivatives.
Reduction: Sulfinamide or sulfenamide derivatives.
Substitution: Various substituted benzenesulfonamide derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Benzenesulfonamide, 4-amino-N-(3-bromo-4-(1,1-dimethylethyl)phenyl)- has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for designing antimicrobial agents.
Biological Studies: Investigated for its potential as an enzyme inhibitor.
Material Science: Explored for its properties in the development of novel materials.
Industrial Applications: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Benzenesulfonamide, 4-amino-N-(3-bromo-4-(1,1-dimethylethyl)phenyl)- involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Pathway Modulation: It can modulate biochemical pathways by interacting with key proteins and altering their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonamide, 4-amino-N-phenyl-: Lacks the bromine and tert-butyl groups.
Benzenesulfonamide, 4-amino-N-(4-bromophenyl)-: Lacks the tert-butyl group.
Benzenesulfonamide, 4-amino-N-(3,4-dimethylphenyl)-: Contains methyl groups instead of bromine and tert-butyl groups.
Uniqueness
The presence of the bromine atom and the tert-butyl group in Benzenesulfonamide, 4-amino-N-(3-bromo-4-(1,1-dimethylethyl)phenyl)- imparts unique chemical properties, such as increased lipophilicity and steric hindrance, which can influence its reactivity and biological activity.
Propriétés
Numéro CAS |
7148-20-1 |
|---|---|
Formule moléculaire |
C16H19BrN2O2S |
Poids moléculaire |
383.3 g/mol |
Nom IUPAC |
4-amino-N-(3-bromo-4-tert-butylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C16H19BrN2O2S/c1-16(2,3)14-9-6-12(10-15(14)17)19-22(20,21)13-7-4-11(18)5-8-13/h4-10,19H,18H2,1-3H3 |
Clé InChI |
AXPXCXUYLGNCCB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



